

# Technical Guide: Identification and Characterization of Dicloxacillin Impurity A

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## Compound of Interest

Compound Name: (4S)-Dicloxilloic Acid

Cat. No.: B1163777

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## Executive Summary & Chemical Identity[1][2]

In the development and quality control of Dicloxacillin Sodium API, the identification of impurities is critical for ensuring safety and efficacy. Dicloxacillin Impurity A, as defined by the European Pharmacopoeia (Ph.[1] Eur.), is the penicilloic acid derivative of Dicloxacillin.[1] It represents the primary degradation product resulting from the hydrolysis of the unstable -lactam ring.

This guide details the formation mechanism, analytical identification (HPLC/LC-MS), and structural elucidation of Impurity A.[1]

## Chemical Profile

Attribute	Detail
Common Name	Dicloxacillin Impurity A (Ph.[2][3][4][5] Eur.)
Chemical Name	(4S)-2-[Carboxy[[[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid
CAS Number	42947-69-3
Molecular Formula	
Molecular Weight	488.34 g/mol
Origin	Degradation (Hydrolysis)

## Formation Mechanism: The Hydrolysis Pathway

The formation of Impurity A is a direct consequence of the nucleophilic attack on the carbonyl carbon of the

-lactam ring. This reaction is catalyzed by moisture, acidic/basic pH extremes, or the presence of

-lactamase enzymes.

## Mechanistic Insight

The strain inherent in the four-membered

-lactam ring makes it highly susceptible to ring-opening. When the ring opens, the therapeutic antibacterial activity is lost, and the resulting dicarboxylic acid (Impurity A) is formed. Further decarboxylation can lead to Impurity B (Penilloic acid).



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Figure 1: Degradation pathway of Dicloxacillin Sodium leading to the formation of Impurity A (Penicilloic Acid) and subsequent degradation products.

## Analytical Strategy: Detection and Isolation

To accurately identify and quantify Impurity A, a dual-method approach is recommended: HPLC-UV for routine quantification and LC-MS/MS for definitive identification.

## Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Based on Ph. Eur. Monograph principles for Isoxazolyl Penicillins.

Objective: Separate Impurity A from the main API peak and other related substances (e.g., 6-APA, Impurity B).

- Column: C18 end-capped silica gel (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).[6]
- Mobile Phase A: Phosphate buffer solution pH 5.0 (2.7 g/L, adjusted with dilute phosphoric acid).
- Mobile Phase B: Acetonitrile.[7]
- Gradient Program:
  - 0-20 min: 75% A / 25% B (Isocratic or shallow gradient depending on column).
  - 20-30 min: Linear gradient to 40% B.
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV at 225 nm (Detects the amide/isoxazole chromophore).
- Temperature: 25°C.

Expected Result: Impurity A is more polar than Dicloxacillin due to the formation of the second carboxylic acid group. Consequently, Impurity A elutes earlier (RRT ~0.6 - 0.8) than the main

Dicloxacillin peak.

## Protocol 2: LC-MS/MS Identification

Objective: Confirm the molecular mass and fragmentation pattern.

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).
- Mass Analyzer: Triple Quadrupole or Q-TOF.
- Key Parameters:
  - Precursor Ion  $[M-H]^-$ :  $m/z$  486.3 (Matches MW 488.3 - H).
  - Product Ions (MS2):
    - $m/z$  173: Corresponds to the isoxazole side chain fragment (cleavage of the amide bond).
    - $m/z$  327: Loss of the thiazolidine ring fragment.

## Structural Elucidation (NMR)

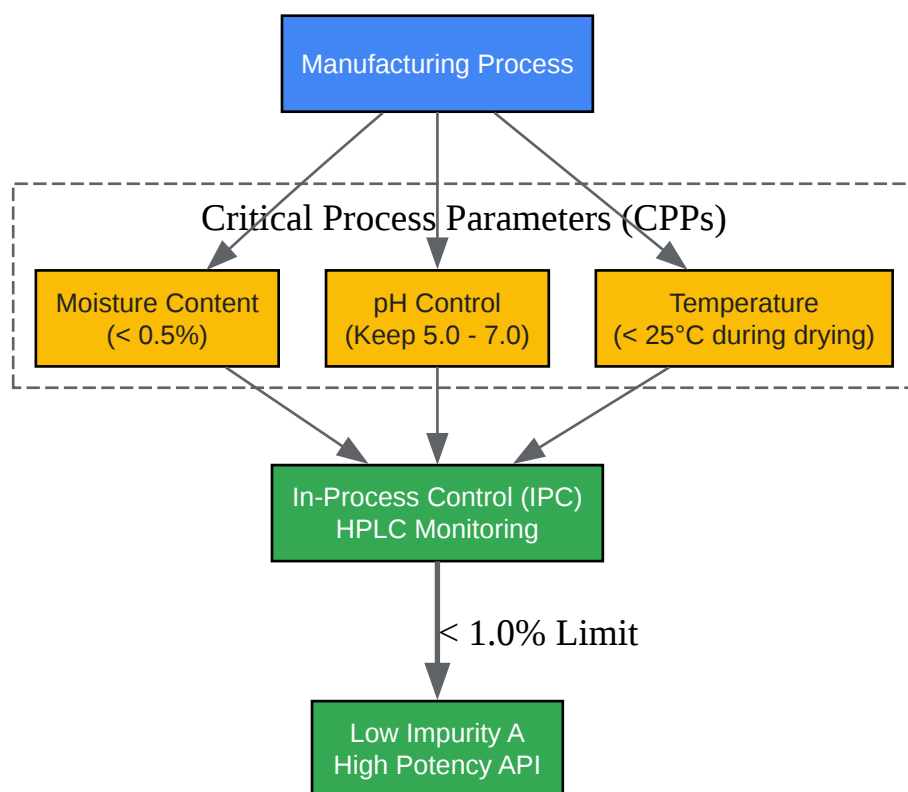
When isolating Impurity A for use as a Reference Standard, Nuclear Magnetic Resonance (NMR) provides the ultimate proof of the ring-opening.

## Key NMR Distinctions (DMSO-d6)

Position	Dicloxacillin (Closed Ring)	Impurity A (Open Ring)	Mechanistic Reason
-Lactam Carbonyl	~170-174 ppm ( )	~176-180 ppm ( )	Shift due to conversion from strained amide to free acid.
H-5 and H-6 Protons	Coupled doublets (J ~4 Hz)	Distinct shift changes	Conformational change in the backbone upon ring opening.
Carboxylic Acid Protons	1 signal (C-3 COOH)	2 signals	Appearance of the new COOH group from the opened ring.

## Control and Mitigation Strategies

Preventing the formation of Impurity A requires strict control over the manufacturing environment, specifically regarding moisture and pH.



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Figure 2: Critical Process Parameters (CPPs) for minimizing Impurity A formation during API manufacturing.

## Practical Recommendations

- Lyophilization: If the API is produced via freeze-drying, ensure the residual moisture content is strictly < 1.0% (w/w). Impurity A formation is directly proportional to water activity ( ).
- Buffer Selection: Avoid alkaline conditions (pH > 8.0) during the workup, as hydroxide ions rapidly catalyze the -lactam hydrolysis.
- Solvent Quality: Use anhydrous solvents (Ethanol/Acetone) during the crystallization steps.

## References

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